![molecular formula C10H18O B13801374 [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-07-8](/img/structure/B13801374.png)
[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol, commonly known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is primarily found in essential oils of several aromatic plants, including rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like scent. Additionally, it has applications in the pharmaceutical and agricultural sectors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene. This reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Another method involves the isomerization of linalool, which can be achieved using acidic catalysts such as alumina or zeolites. This process requires elevated temperatures and careful control of reaction conditions to ensure high selectivity for geraniol.
Industrial Production Methods
Industrial production of geraniol often relies on the extraction from natural sources. Essential oils containing geraniol are obtained through steam distillation of plants like rose and citronella. The extracted oils are then subjected to fractional distillation to isolate pure geraniol.
Analyse Des Réactions Chimiques
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of geraniol can yield citronellol, a related monoterpenoid alcohol.
Substitution: Geraniol can participate in substitution reactions, such as esterification with acetic anhydride to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acetic anhydride in the presence of a catalytic amount of sulfuric acid.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Applications De Recherche Scientifique
Geraniol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties. It has shown effectiveness against a variety of pathogens.
Medicine: Investigated for its potential anticancer properties. Geraniol has been found to inhibit the growth of certain cancer cells.
Industry: Used as a natural insect repellent and in the formulation of perfumes and flavors.
Mécanisme D'action
Geraniol exerts its effects through multiple mechanisms:
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Action: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Insect Repellent: Interferes with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Comparaison Avec Des Composés Similaires
Geraniol is similar to other monoterpenoid alcohols such as linalool, citronellol, and nerol. it is unique in its strong rose-like scent and its broad spectrum of biological activities.
Similar Compounds
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender.
Citronellol: A monoterpenoid alcohol with a citrus scent, used in insect repellents.
Nerol: An isomer of geraniol with a similar structure but different olfactory properties.
Geraniol stands out due to its versatility and effectiveness in various applications, making it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
97890-07-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2S,3E)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7+/t10-/m0/s1 |
Clé InChI |
RJSWINAXCPBTMV-PCYYEKQGSA-N |
SMILES isomérique |
C[C@@H](/C(=C/CC=C(C)C)/C)O |
SMILES canonique |
CC(C(=CCC=C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


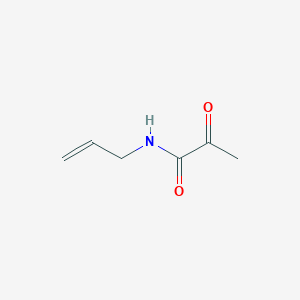
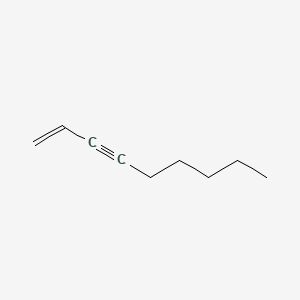
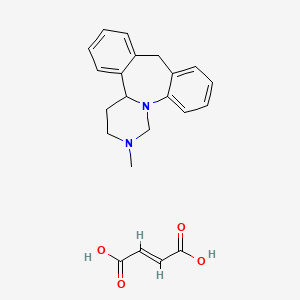

![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
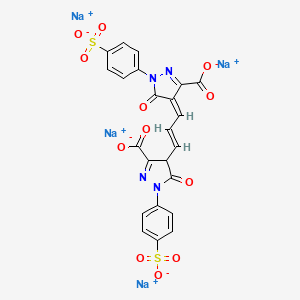
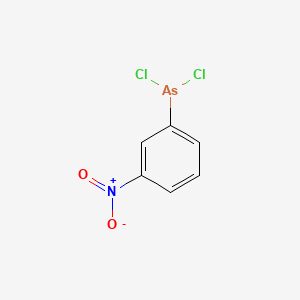
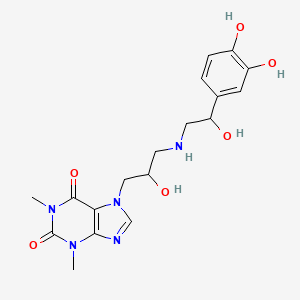
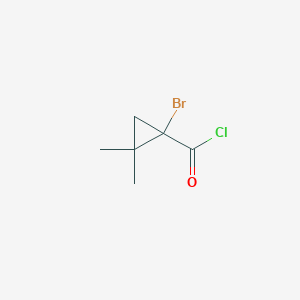
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)
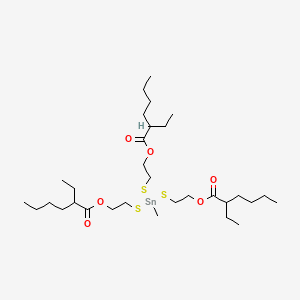
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

